2,4-dimethoxy-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide
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Overview
Description
The compound is an organic molecule with several functional groups, including amide, pyrazole, and methoxy groups. These groups can have various effects on the compound’s properties and reactivity .
Molecular Structure Analysis
The molecular structure of a compound can be analyzed using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information on the compound’s molecular weight, the arrangement of atoms, and the types of bonds present .Chemical Reactions Analysis
The chemical reactivity of a compound is influenced by its functional groups. For example, the amide group can participate in hydrolysis reactions, while the pyrazole group can undergo various substitution reactions.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, solubility, and stability, can be determined through various experimental techniques. These properties are influenced by the compound’s molecular structure and functional groups .Scientific Research Applications
1. Antitumor and Carbonic Anhydrase Inhibition
A study synthesized polymethoxylated-pyrazoline benzene sulfonamides and investigated their cytotoxic activities on tumor and non-tumor cell lines. The compounds demonstrated selective cytotoxicity, with the trimethoxy derivatives showing more selectivity than dimethoxy derivatives. Additionally, these compounds showed significant inhibitory activity against carbonic anhydrase isoenzymes, suggesting potential as antitumor agents and enzyme inhibitors (Kucukoglu et al., 2016).
2. Synthesis and Analgesic, Anti-inflammatory Agents
Research on novel derivatives of benzodifuranyl and thiazolopyrimidines, derived from visnaginone and khellinone, revealed compounds with significant COX-1/COX-2 inhibition, analgesic, and anti-inflammatory activities. These findings suggest the potential for these compounds in the development of new anti-inflammatory and analgesic drugs (Abu‐Hashem et al., 2020).
3. Antimicrobial Activity
A study on the synthesis of substituted derivatives of benzothiazole and pyrimido[2,1-b][1,3]benzothiazole found that the newly synthesized compounds exhibited antimicrobial activity. This research contributes to the development of novel antimicrobial agents (Badne et al., 2011).
4. Antibacterial and Antioxidant Applications
The synthesis of thiazoles and their evaluation as antioxidant additives for lubricating oils were investigated. These compounds, due to their structural characteristics, might have potential applications as antioxidants in various industries (Amer et al., 2011).
5. Potential as Antipsychotic Agents
A study on substituted benzamides showed biological activity against mosquito larvae, suggesting a potential application as antipsychotic agents. These compounds were found to be relatively safe to nontarget, aquatic organisms (Schaefer et al., 1981).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2,4-dimethoxy-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-26-14-6-4-13(5-7-14)24-20(17-11-29-12-18(17)23-24)22-21(25)16-9-8-15(27-2)10-19(16)28-3/h4-10H,11-12H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDDNKSYDGYMHNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=C(C=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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